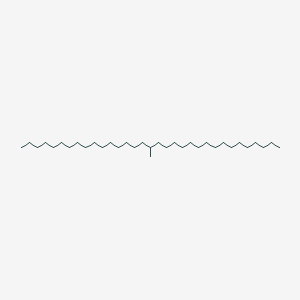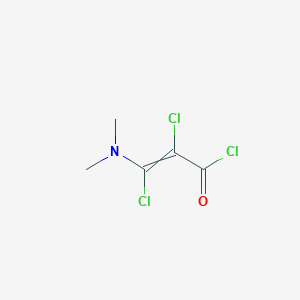
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexadienone, characterized by the presence of two methoxy groups and two methyl groups attached to the cyclohexadienone ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the methylation of 2,6-dimethylphenol followed by oxidation. The reaction typically proceeds as follows:
Methylation: 2,6-Dimethylphenol is treated with dimethyl sulfate in the presence of a base such as sodium hydroxide to introduce the methoxy groups.
Oxidation: The resulting 4,4-dimethoxy-2,6-dimethylphenol is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding cyclohexadienol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexadienol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electron-rich aromatic system. The methoxy groups enhance the electron density on the aromatic ring, making it more reactive towards electrophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the methoxy groups, resulting in different reactivity.
2,6-Dimethoxy-4-methylphenol: Contains a hydroxyl group instead of a carbonyl group.
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure but different substitution pattern.
Uniqueness
4,4-Dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one is unique due to the presence of both methoxy and methyl groups, which significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct electronic environment, making it a valuable compound for various chemical transformations and research studies.
Eigenschaften
CAS-Nummer |
57197-12-3 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4,4-dimethoxy-2,6-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O3/c1-7-5-10(12-3,13-4)6-8(2)9(7)11/h5-6H,1-4H3 |
InChI-Schlüssel |
XMZOVLRRJYLHCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C=C(C1=O)C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





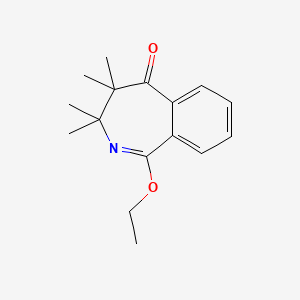
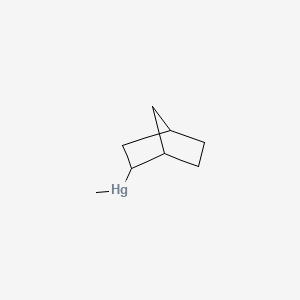
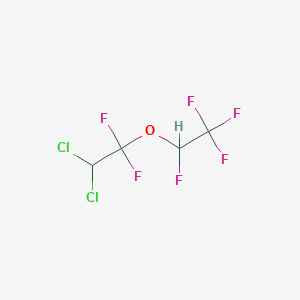
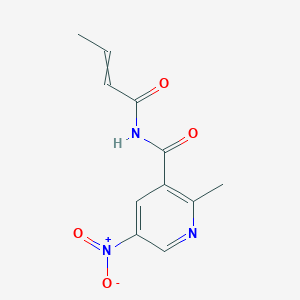

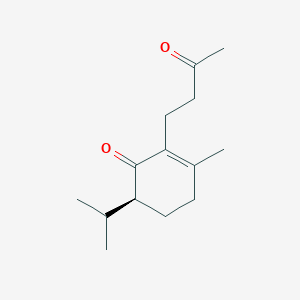
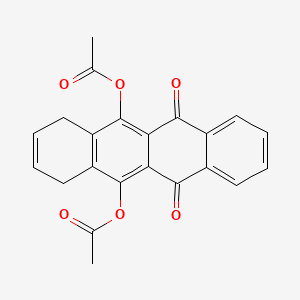
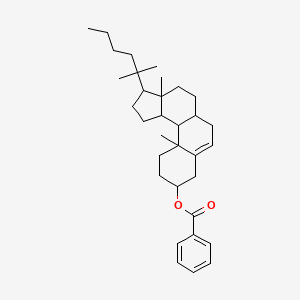
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
